Seriniquinone

Vue d'ensemble

Description

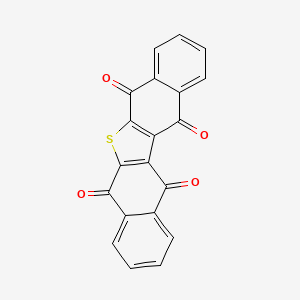

Seriniquinone is a natural quinone isolated from a marine bacterium of the genus Serinicoccus . It has been characterized by its selective activity in melanoma cell lines, marked by its modulation of human dermcidin and induction of autophagy and apoptosis .

Synthesis Analysis

While the exact synthesis process of Seriniquinone is not detailed in the search results, it is known that it is a secondary metabolite produced by the marine bacterium of the genus Serinicoccus . The lack of solubility of Seriniquinone in both organic and aqueous media has complicated its preclinical evaluation. In response, analogues with improved solubility, cytotoxicity, and tumor selectivity have been developed .Chemical Reactions Analysis

The first investigation of the gas-phase chemistry fragmentation reactions of Seriniquinone in electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been reported . This is expected to be further applied in pharmacokinetics and metabolism studies.Physical And Chemical Properties Analysis

Seriniquinone is a solid compound with a yellow color . It has a molecular weight of 344.34 and an empirical formula of C20H8O4S . It has poor solubility in both organic and aqueous media .Applications De Recherche Scientifique

Treatment of Melanomas

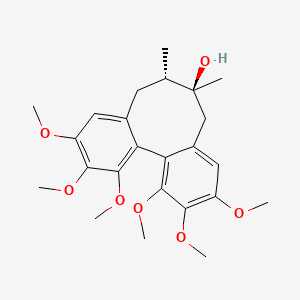

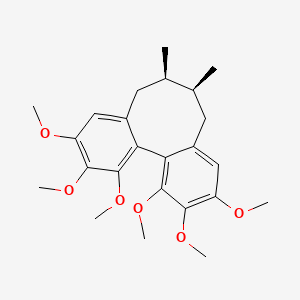

Seriniquinone has been characterized by its selective activity in melanoma cell lines . It modulates human dermcidin and induces autophagy and apoptosis . The analogue SQ2 showed improved solubility and reached a 30–40-fold greater selectivity for melanoma cells . It has been tested on SK-MEL-28 and SK-MEL-147 cell lines, carrying the top melanoma-associated mutations, BRAF V600E and NRAS Q61R, respectively .

Modulation of Dermcidin Expression

Dermcidin is a protein that induces drug resistance to anti-cancer drugs and plays a role in cancer metastasis . Seriniquinone and its analogues have shown to modulate the expression of dermcidin .

Induction of Autophagy and Apoptosis

Seriniquinone induces autophagy and apoptosis in melanoma cell lines . Autophagy inhibition sensitized BRAF mutants to Seriniquinone and its analogues, whereas the opposite happened to NRAS mutants .

Biological Transformation

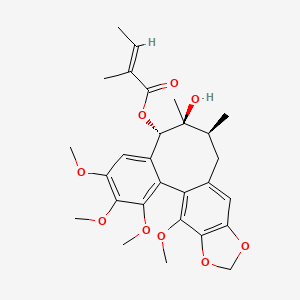

Seriniquinone can be biologically transformed using the deep sea-derived bacterium Bacillus licheniformis KDM612 . This process synthesizes a new seriniquinone glycoside that exhibits selective anti-cancer activity against melanoma .

Improvement of Solubility

One of the challenges in drug discovery research is the poor solubility of potential drugs . The biological transformation of Seriniquinone using Bacillus licheniformis KDM612 resulted in a new seriniquinone glycoside that is 50-fold more soluble in DMSO than Seriniquinone .

Development of New Pharmacophore

Due to its significant activity against cancer cells, particularly melanoma, and its unique target, Seriniquinone has been developed as a new pharmacophore .

Mécanisme D'action

Target of Action

Seriniquinone primarily targets the small protein, dermcidin . Dermcidin is a unique protein that plays a role in inducing drug resistance to anti-cancer drugs and is involved in cancer metastasis . It has been detected in various types of cancers, including skin, breast, ovarian, and lung cancers .

Mode of Action

Seriniquinone interacts with its target, dermcidin, by modulating its activity . This modulation leads to the induction of autophagy and apoptosis in melanoma cell lines . Autophagy is a cellular process that removes unnecessary or dysfunctional components, while apoptosis is a form of programmed cell death.

Biochemical Pathways

The primary biochemical pathway affected by seriniquinone is the autophagy pathway . Upon entering the cell, seriniquinone localizes within the endoplasmic reticulum and induces autophagocytosis . This process is marked by the formation of autophagosomes, which are cellular structures involved in autophagy .

Pharmacokinetics

This has complicated its preclinical evaluation . A new seriniquinone glycoside synthesized by the biological transformation of seriniquinone using the deep sea-derived bacterium bacillus licheniformis kdm612 exhibited 50-fold more solubility in dmso than seriniquinone .

Result of Action

The result of seriniquinone’s action is cell death marked by the activation of autophagocytosis and apoptosis . It demonstrates selective activity towards a distinct set of cell lines, predominantly melanoma, within the NCI 60 panel . This selectivity, along with the ease in medicinal chemical modification, provides a key opportunity to design and evaluate new treatments for those cancers that rely on dermcidin activity .

Action Environment

Seriniquinone was isolated from a marine bacterium of the genus Serinicoccus . The marine environment, particularly the deep sea, could potentially influence the compound’s action, efficacy, and stability.

Orientations Futures

Propriétés

IUPAC Name |

12-thiapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(13),2(11),4,6,8,15,17,19-octaene-3,10,14,21-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8O4S/c21-15-9-5-1-3-7-11(9)17(23)19-13(15)14-16(22)10-6-2-4-8-12(10)18(24)20(14)25-19/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWUWIMAXHCTYJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC4=C3C(=O)C5=CC=CC=C5C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Seriniquinone | |

CAS RN |

22200-69-7 | |

| Record name | Seriniquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022200697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of seriniquinone?

A1: Seriniquinone exerts its anticancer activity by targeting dermcidin (DCD), a protein associated with cancer cell survival. [, , ] Upon entering the cell, seriniquinone localizes to the endoplasmic reticulum, ultimately triggering cell death primarily through autophagocytosis. [] This process subsequently activates a caspase-9 apoptotic pathway, leading to cell termination. []

Q2: What makes seriniquinone a promising therapeutic agent, particularly for melanoma?

A2: Seriniquinone demonstrates remarkable selectivity towards melanoma cell lines, as observed in the NCI-60 cell line screening. [, , ] This selectivity, combined with its novel mode of action targeting dermcidin, presents a unique opportunity to develop new treatments for melanoma and potentially other cancers reliant on dermcidin activity. [, , ]

Q3: What is the role of dermcidin in cancer, and how does seriniquinone modulate its activity?

A3: Dermcidin, initially identified as an antimicrobial peptide in human skin, has been recently recognized as a "pro-survival peptide" in cancer cells. [] While the exact mechanism remains under investigation, evidence suggests dermcidin may form disulfide bonds with proteins that typically induce apoptosis, thereby promoting cancer cell survival. [] Seriniquinone appears to disrupt this protective mechanism, leading to cell death. [, ]

Q4: Have structure-activity relationship (SAR) studies been conducted for seriniquinone, and what insights have they provided?

A4: Yes, SAR studies have been crucial in developing seriniquinone analogues with improved pharmacological properties. [, ] These studies revealed that modifications to the seriniquinone scaffold can impact its antiproliferative activity, melanoma selectivity, and solubility. [, ] Notably, researchers successfully synthesized analogues with enhanced water solubility while retaining activity and selectivity, addressing a key limitation of the parent compound. []

Q5: What are the implications of seriniquinone's activity in melanoma cells with specific mutations, such as BRAFV600E and NRASQ61R?

A5: Studies comparing seriniquinone and its more soluble analogue, SQ2, in BRAF (V600E) and NRAS (Q61R) mutant melanoma cell lines revealed that both compounds exhibit comparable activity and modulation of dermcidin expression regardless of the mutation status. [] Interestingly, inhibiting autophagy sensitized BRAF mutant cells to seriniquinone treatment, while the opposite effect was observed in NRAS mutant cells. [] This suggests that seriniquinone's mechanism of action might be influenced by the specific mutation context and highlights the potential for combination therapies with autophagy inhibitors, particularly in BRAF-mutated tumors. []

Q6: What analytical techniques have been used to characterize seriniquinone?

A6: Researchers employed electrospray ionization tandem mass spectrometry (ESI-MS/MS) to investigate the gas-phase fragmentation reactions of seriniquinone. [] This analysis provides valuable information about the compound's fragmentation patterns, which can be applied in future pharmacokinetic and metabolism studies. []

Q7: What is the significance of seriniquinone's discovery in the context of marine natural products research?

A7: Seriniquinone's discovery exemplifies the immense potential of marine microorganisms as sources of novel bioactive compounds. [] Its isolation from a rare marine bacterium of the genus Serinicoccus highlights the importance of exploring underexplored marine environments for new drug leads. [, ] Seriniquinone's journey from discovery to preclinical development showcases the successful integration of marine natural product chemistry, microbiology, and medicinal chemistry, paving the way for future breakthroughs in marine drug discovery. []

Q8: What are the future directions for seriniquinone research?

A8: Ongoing research focuses on optimizing seriniquinone analogues for improved pharmacological properties, including solubility, stability, and bioavailability. [] Further investigation is needed to fully elucidate its mechanism of action, particularly its interaction with dermcidin and its influence on autophagy and apoptosis pathways. [] Preclinical studies, including in vivo efficacy assessments and toxicological profiling, will be crucial to determine the therapeutic potential of seriniquinone and guide future clinical development for melanoma and potentially other cancer types. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(41S,6aS,6a1R,14aS)-6,6a,13,14-tetrahydro-3H,41H,5H-6a1,14a-ethano[1,3]dioxolo[4',5':5,6]indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridin-13-ol](/img/structure/B1681559.png)

![3-oxo-3-[[(10E,12Z,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,14,18,22,26,30-hexamethyl-15-[(E)-4-methyl-12-[(N'-methylcarbamimidoyl)amino]dodec-8-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,20-trien-3-yl]oxy]propanoic acid](/img/structure/B1681567.png)